molecular formula C5H10ClNO3 B13352014 (3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride CAS No. 2307733-91-9

(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride

Cat. No.: B13352014
CAS No.: 2307733-91-9
M. Wt: 167.59 g/mol
InChI Key: IOQBSFJUCVBZMH-RFKZQXLXSA-N
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Description

(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The compound’s unique stereochemistry, with the (3R,4S) configuration, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups into simpler forms.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

The compound reacts with a variety of reagents under specific conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2307733-91-9

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

(3R,4S)-4-aminooxolane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1

InChI Key

IOQBSFJUCVBZMH-RFKZQXLXSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)C(=O)O.Cl

Canonical SMILES

C1C(C(CO1)N)C(=O)O.Cl

Origin of Product

United States

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